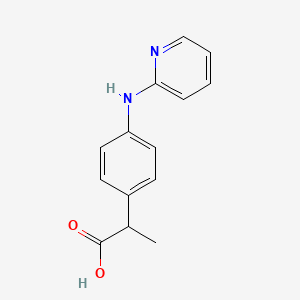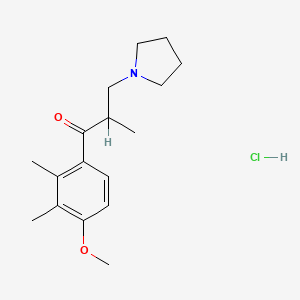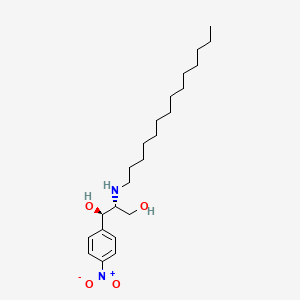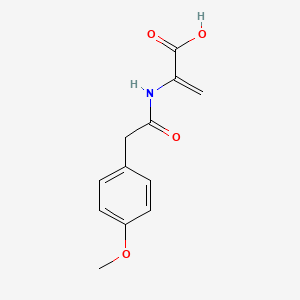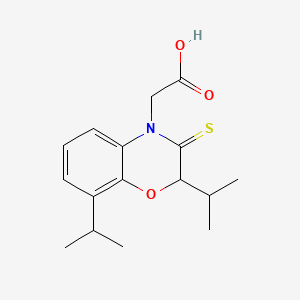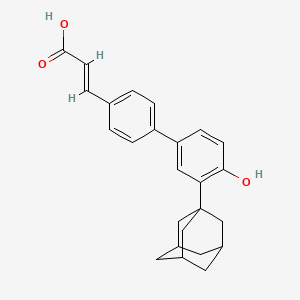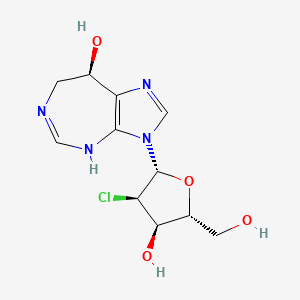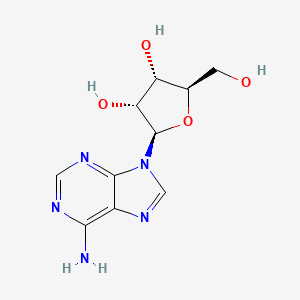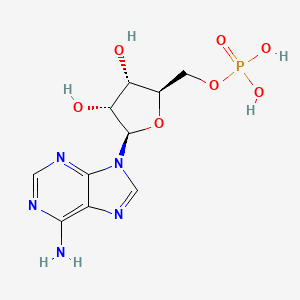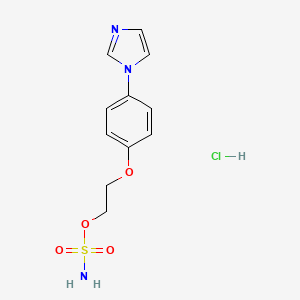
Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AHR-16329 is used in ocular pharmacology.
Aplicaciones Científicas De Investigación
Synthesis and Physicochemical Properties
- Sulfamic acid 2-[4-(1H-imidazol-1-yl)phenoxy]ethyl ester monohydrochloride was synthesized and evaluated as a topical carbonic anhydrase inhibitor. It demonstrated excellent properties in terms of water solubility, pKa, carbonic anhydrase inhibition, and partition coefficient, showing significant topical activity in lowering intraocular pressure in rabbits (Lo et al., 1992).
O-(Aminosulfonylation) and Slow Hydrolytic Release
- This compound was involved in the O-(aminosulfonylation) of phenols, leading to the creation of a library of 114 sulfamate esters. A specific conjugate of ethinyl estradiol was prepared using this method, demonstrating hydrolytic stability across various pH values (Yang et al., 2014).
Efficacious N-Protection
- The compound played a role in developing a protecting group strategy for sulfamates in medicinal chemistry. N-protected sulfamates were synthesized, showing stability to various chemical conditions and suitability for multi-step synthesis (Reuillon et al., 2012).
Role in Biotin Synthesis
- It was used in regioselective chlorination as part of a new synthesis approach for biotin, a vital vitamin (Zav’yalov et al., 2006).
Applications in Anion Hosting
- An imidazole-based bisphenol incorporating this compound was characterized for its ability to host anions, showing significant potential in structural chemistry (Nath & Baruah, 2012).
Efficient Acid Catalyst in Esterification
- Sulfamic acid has been recognized for its efficacy as a catalyst in esterification reactions, demonstrating its versatility in organic chemistry (D’Oca et al., 2012).
Structural Studies of Sulfamates
- The crystal structures of sulfamates derived from this compound were analyzed, providing insights into their molecular conformations and potential applications in pharmacology (Kubicki & Codding, 2001).
General Applications of Sulfamic Acid and Sulfamates
- Sulfamic acid, including its derivatives, finds extensive use in chemical cleaning, sulfonation reactions, dyeing, and as a raw material in various industrial processes (Yoshikubo & Suzuki, 2000).
Synthesis and Transformations of Imidazole Oxides
- The compound contributed to the synthesis of new optically active 1H-imidazole oxides, offering a pathway for creating diverse molecular structures (Jasiński et al., 2008).
Catalytic Applications in Organic Synthesis
- It has been used effectively as a catalyst for synthesizing various organic compounds, showcasing its utility in green chemistry (Wang et al., 2004).
Propiedades
Número CAS |
136167-33-4 |
|---|---|
Nombre del producto |
Sulfamic acid, 2-(4-(1H-imidazol-1-yl)phenoxy)ethyl ester, monohydrochloride |
Fórmula molecular |
C11H14ClN3O4S |
Peso molecular |
319.77 g/mol |
Nombre IUPAC |
2-(4-imidazol-1-ylphenoxy)ethyl sulfamate;hydrochloride |
InChI |
InChI=1S/C11H13N3O4S.ClH/c12-19(15,16)18-8-7-17-11-3-1-10(2-4-11)14-6-5-13-9-14;/h1-6,9H,7-8H2,(H2,12,15,16);1H |
Clave InChI |
TVOPQAQEJNGAGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
SMILES canónico |
C1=CC(=CC=C1N2C=CN=C2)OCCOS(=O)(=O)N.Cl |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AHR-16329; AHR 16329; AHR16329 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



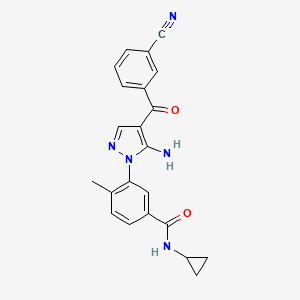
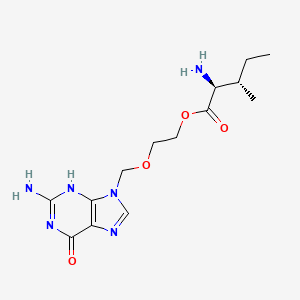
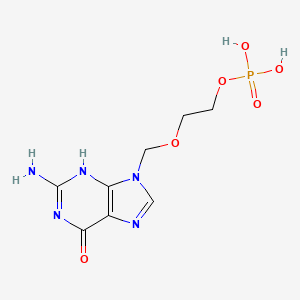
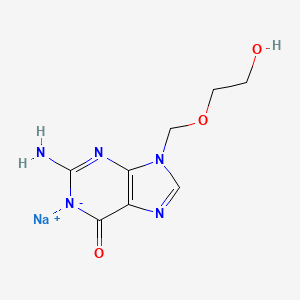
![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)
